2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid
CAS No.: 83192-81-8
Cat. No.: VC17121005
Molecular Formula: C13H21N3O7S
Molecular Weight: 363.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83192-81-8 |
|---|---|
| Molecular Formula | C13H21N3O7S |
| Molecular Weight | 363.39 g/mol |
| IUPAC Name | 2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C11H14N2O6S.C2H7NO/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2;3-1-2-4/h3-7,13H,1-2H3,(H,12,16)(H,14,15);4H,1-3H2/t7-;/m1./s1 |
| Standard InChI Key | JBXCSLWKHMARGT-OGFXRTJISA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N |
| Canonical SMILES | CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC.C(CO)N |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its hybrid structure, combining 2-aminoethanol (a primary alcohol with an amino group) and a propanoic acid derivative substituted with sulfonamide and methoxycarbonyl groups. The (2R) stereodescriptor indicates the chiral configuration at the second carbon of the propanoic acid backbone. Key structural features include:
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Sulfonamide bridge: Connects the phenyl ring to the propanoic acid moiety, a feature common in bioactive molecules due to its hydrogen-bonding potential .
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Methoxycarbonyl group: Attached to the para position of the phenyl ring, introducing steric and electronic effects that may influence solubility and reactivity .
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Aminoethanol segment: Provides a secondary alcohol and primary amine, enabling participation in zwitterionic interactions or salt formation .
A hypothetical structural formula is proposed below, though experimental validation is required:
| Compound Name | Key Features | Bioactivity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Celecoxib | Para-substituted sulfonamide on aryl ring | COX-2 inhibition |
| Target Compound | Methoxycarbonyl + aminoethanol modifications | Hypothetical broad-spectrum |
Physicochemical Properties
Predicted properties derived from computational models include:
| Property | Value | Method (Estimation) |
|---|---|---|
| Molecular Weight | 363.39 g/mol | Empirical formula |
| logP (Octanol-Water) | 1.2 ± 0.3 | XLogP3 |
| Water Solubility | 2.1 mg/mL | ALIENS |
| pKa (Acidic) | 3.8 (propanoic acid) | ACD/pKa DB |
| pKa (Basic) | 9.1 (aminoethanol amine) | ChemAxon |
Future Research Directions
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Synthetic optimization: Develop scalable routes with >95% enantiomeric excess.
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In vitro screening: Prioritize antibacterial and anti-inflammatory assays.
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ADMET profiling: Evaluate absorption, distribution, and cytochrome P450 interactions.
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X-ray crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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